![molecular formula C21H26OSi B14377918 tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane CAS No. 90036-86-5](/img/structure/B14377918.png)
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chlorodimethyl)silane with cyclopent-1-en-1-ol in the presence of a base such as imidazole. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is often purified through distillation or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silanes with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like imidazole, organic solvents like methylene chloride.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane involves its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and carbon atoms. These interactions can lead to the formation of stable complexes and intermediates that are useful in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(cyclopent-3-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-2-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-4-en-1-yl)oxy]diphenylsilane
Uniqueness
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group and the cyclopentene ring enhances its steric hindrance, making it less prone to unwanted side reactions .
Properties
CAS No. |
90036-86-5 |
|---|---|
Molecular Formula |
C21H26OSi |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tert-butyl-(cyclopenten-1-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-9,12,14-17H,10-11,13H2,1-3H3 |
InChI Key |
LEHKYYNAZBXWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


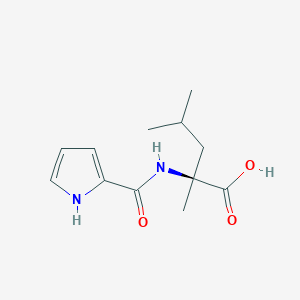
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)


![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
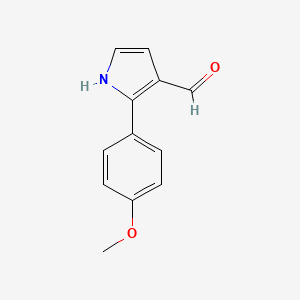
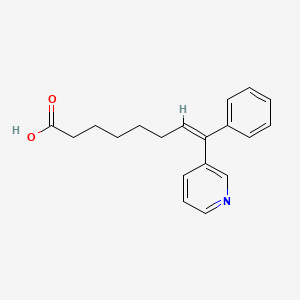
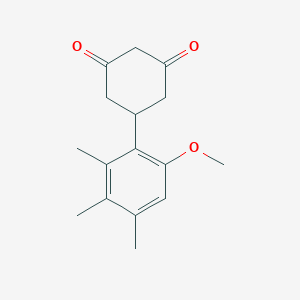
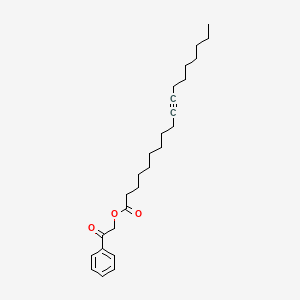
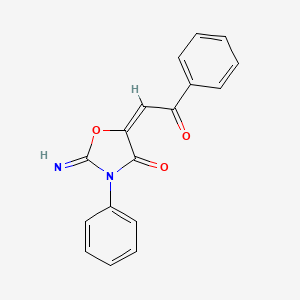
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

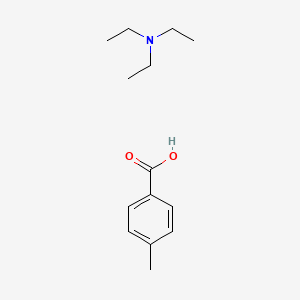
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
